5-[5-(3-chlorobenzyl)-1,2,4-oxadiazol-3-yl]-2(1H)-pyridinone
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Overview
Description
5-{5-[(3-CHLOROPHENYL)METHYL]-1,2,4-OXADIAZOL-3-YL}-1,2-DIHYDROPYRIDIN-2-ONE is a heterocyclic compound that has garnered interest due to its unique chemical structure and potential applications in various fields. This compound features a combination of oxadiazole and dihydropyridinone moieties, which contribute to its diverse chemical reactivity and biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-{5-[(3-CHLOROPHENYL)METHYL]-1,2,4-OXADIAZOL-3-YL}-1,2-DIHYDROPYRIDIN-2-ONE typically involves multiple steps, starting from readily available precursors. One common method involves the cyclization of appropriate intermediates under specific conditions. For instance, the preparation might involve the reaction of 3-chlorobenzyl chloride with a suitable oxadiazole precursor, followed by cyclization to form the desired dihydropyridinone ring .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of catalysts can enhance the efficiency of the process. Additionally, industrial methods often incorporate purification steps like recrystallization and chromatography to achieve the desired product quality.
Chemical Reactions Analysis
Types of Reactions
5-{5-[(3-CHLOROPHENYL)METHYL]-1,2,4-OXADIAZOL-3-YL}-1,2-DIHYDROPYRIDIN-2-ONE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the oxadiazole ring to other functional groups.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the aromatic ring and the oxadiazole moiety.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions often involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to facilitate the reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups onto the aromatic ring or the oxadiazole moiety.
Scientific Research Applications
5-{5-[(3-CHLOROPHENYL)METHYL]-1,2,4-OXADIAZOL-3-YL}-1,2-DIHYDROPYRIDIN-2-ONE has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-{5-[(3-CHLOROPHENYL)METHYL]-1,2,4-OXADIAZOL-3-YL}-1,2-DIHYDROPYRIDIN-2-ONE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For instance, it might inhibit certain enzymes involved in disease pathways, thereby exerting its therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
- Bis(3-chlorophenyl)-[5-methyl-1-(4-methylphenyl)-1,2,3-triazol-4-yl]-methanol
- ([5-(2-Chlorophenyl)isoxazol-3-yl]methyl)amine
Uniqueness
Compared to similar compounds, 5-{5-[(3-CHLOROPHENYL)METHYL]-1,2,4-OXADIAZOL-3-YL}-1,2-DIHYDROPYRIDIN-2-ONE stands out due to its unique combination of oxadiazole and dihydropyridinone moieties. This structural feature contributes to its distinct chemical reactivity and potential biological activities, making it a valuable compound for further research and development.
Properties
Molecular Formula |
C14H10ClN3O2 |
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Molecular Weight |
287.70 g/mol |
IUPAC Name |
5-[5-[(3-chlorophenyl)methyl]-1,2,4-oxadiazol-3-yl]-1H-pyridin-2-one |
InChI |
InChI=1S/C14H10ClN3O2/c15-11-3-1-2-9(6-11)7-13-17-14(18-20-13)10-4-5-12(19)16-8-10/h1-6,8H,7H2,(H,16,19) |
InChI Key |
ZBYWVYAUIHFINM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)CC2=NC(=NO2)C3=CNC(=O)C=C3 |
Origin of Product |
United States |
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